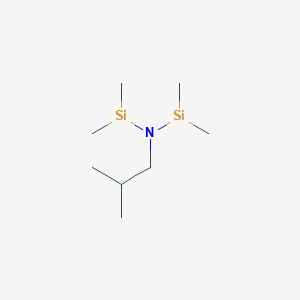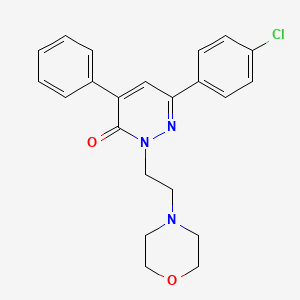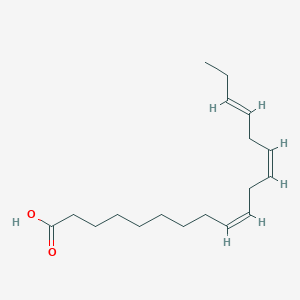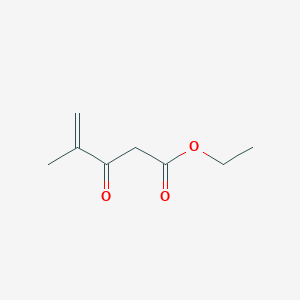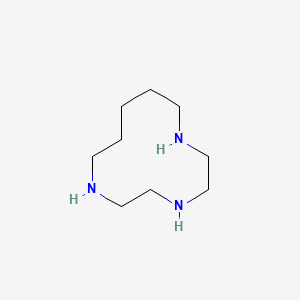
1,4,7-Triazacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Triazacyclododecane is a macrocyclic compound that belongs to the class of triazacyclododecanes. It is a twelve-membered ring containing three nitrogen atoms at positions 1, 4, and 7. This compound is known for its strong chelating properties, making it useful in various applications, including coordination chemistry, catalysis, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear triamines. For example, the reaction of diethylenetriamine with formaldehyde and formic acid under reflux conditions can yield this compound . Another method involves the use of tosylated intermediates, where diethylenetriamine is reacted with tosyl chloride to form a tosylated triamine, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
1,4,7-Triazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in this compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
作用机制
The mechanism of action of 1,4,7-Triazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the ring structure coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, and modulate their activity. For example, the compound’s complexes with cobalt have been shown to exhibit proteolytic activity, making them useful in the development of artificial proteases .
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound has an additional nitrogen atom in the ring, making it a stronger chelator for certain metal ions.
1,5,9-Triazacyclododecane: Similar to 1,4,7-Triazacyclododecane but with different nitrogen positions, affecting its chelating properties.
Uniqueness
This compound is unique due to its specific ring size and nitrogen positioning, which provide a balance between ring strain and chelating ability. This makes it particularly effective in forming stable complexes with a variety of metal ions, making it versatile for different applications .
属性
CAS 编号 |
23635-83-8 |
|---|---|
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC 名称 |
1,4,7-triazacyclododecane |
InChI |
InChI=1S/C9H21N3/c1-2-4-10-6-8-12-9-7-11-5-3-1/h10-12H,1-9H2 |
InChI 键 |
YGDOUVAXGKNMEN-UHFFFAOYSA-N |
规范 SMILES |
C1CCNCCNCCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



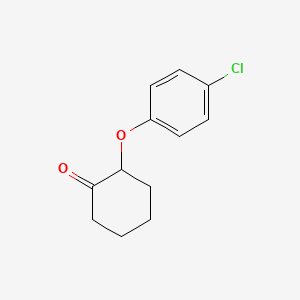
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
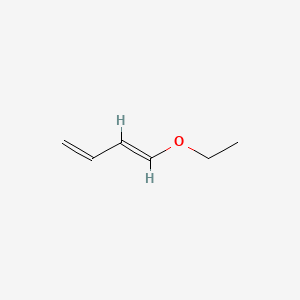
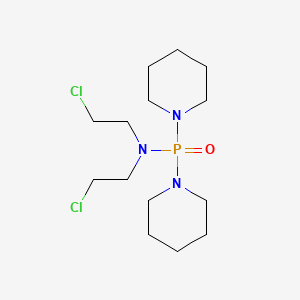
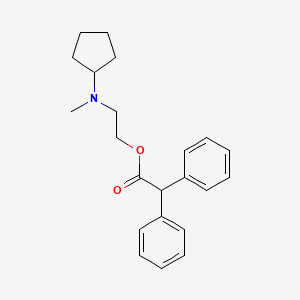
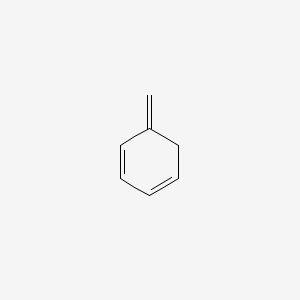
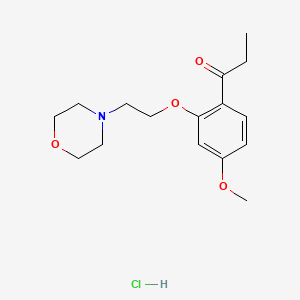
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
